2-chloro-N-(2-hydroxyphenyl)-5-piperidin-1-ylsulfonylbenzamide
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Overview
Description
2-chloro-N-(2-hydroxyphenyl)-5-piperidin-1-ylsulfonylbenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chloro group, a hydroxyphenyl group, and a piperidinylsulfonyl group attached to a benzamide core. Its molecular structure suggests potential utility in medicinal chemistry, particularly in the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-hydroxyphenyl)-5-piperidin-1-ylsulfonylbenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Hydroxyphenyl Intermediate: The initial step involves the chlorination of a hydroxyphenyl compound to introduce the chloro group.
Amidation: The final step involves the formation of the benzamide core through an amidation reaction, where the hydroxyphenyl intermediate is reacted with a suitable amine under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-hydroxyphenyl)-5-piperidin-1-ylsulfonylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom, altering the compound’s reactivity.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while substitution of the chloro group with an amine could produce an amide derivative.
Scientific Research Applications
2-chloro-N-(2-hydroxyphenyl)-5-piperidin-1-ylsulfonylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Medicine: Potential therapeutic applications include the development of drugs targeting specific enzymes or receptors involved in disease pathways.
Industry: It may be used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-hydroxyphenyl)-5-piperidin-1-ylsulfonylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and hydroxyphenyl groups can form hydrogen bonds and hydrophobic interactions with the active sites of these targets, while the piperidinylsulfonyl group may enhance binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(5-chloro-2-hydroxyphenyl)acetamide
- 2-chloro-N-(5-chloro-2-hydroxyphenyl)propanamide
- 2-chloro-N-(2-hydroxyphenyl)-N-(4-methoxybenzyl)acetamide
Uniqueness
Compared to similar compounds, 2-chloro-N-(2-hydroxyphenyl)-5-piperidin-1-ylsulfonylbenzamide is unique due to the presence of the piperidinylsulfonyl group, which can significantly influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent by improving its binding affinity and selectivity for specific molecular targets.
Properties
IUPAC Name |
2-chloro-N-(2-hydroxyphenyl)-5-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4S/c19-15-9-8-13(26(24,25)21-10-4-1-5-11-21)12-14(15)18(23)20-16-6-2-3-7-17(16)22/h2-3,6-9,12,22H,1,4-5,10-11H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYEHTQBHZQCTEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)NC3=CC=CC=C3O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40386890 |
Source
|
Record name | 2-chloro-N-(2-hydroxyphenyl)-5-piperidin-1-ylsulfonylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40386890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5914-81-8 |
Source
|
Record name | 2-chloro-N-(2-hydroxyphenyl)-5-piperidin-1-ylsulfonylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40386890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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